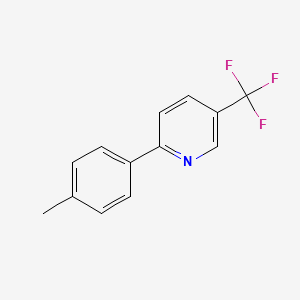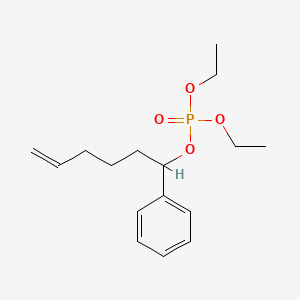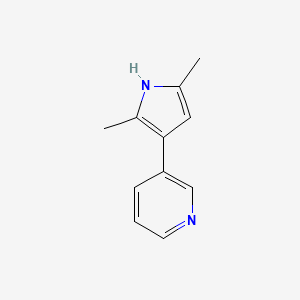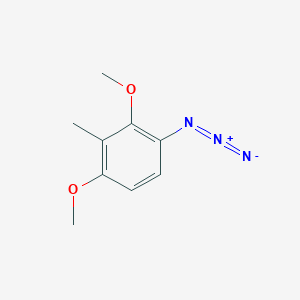![molecular formula C13H26Si2 B14288059 (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) CAS No. 115168-07-5](/img/structure/B14288059.png)
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[410]hept-2-ene-7,7-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure and the presence of two trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various silyl-substituted derivatives, which can be further utilized in organic synthesis and materials science.
科学的研究の応用
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based coatings and adhesives.
作用機序
The mechanism by which (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) exerts its effects involves the interaction of the trimethylsilane groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their reactivity and stability. The bicyclic structure of the compound also plays a role in its unique reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Used in the synthesis of various organic compounds.
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene: Another bicyclic compound with similar structural features.
Uniqueness
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) is unique due to the presence of two trimethylsilane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of advanced materials and complex organic molecules.
特性
| 115168-07-5 | |
分子式 |
C13H26Si2 |
分子量 |
238.52 g/mol |
IUPAC名 |
trimethyl-(7-trimethylsilyl-7-bicyclo[4.1.0]hept-2-enyl)silane |
InChI |
InChI=1S/C13H26Si2/c1-14(2,3)13(15(4,5)6)11-9-7-8-10-12(11)13/h7,9,11-12H,8,10H2,1-6H3 |
InChIキー |
VYTIJFZINLUVBF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1(C2C1C=CCC2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/no-structure.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)



![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

